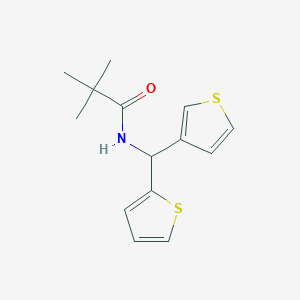

N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide is a compound that features a thiophene ring system, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Vorbereitungsmethoden

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide typically involves the condensation of thiophene derivatives with pivaloyl chloride under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency .

Analyse Chemischer Reaktionen

N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

Recent studies have highlighted the fungicidal properties of thiophene derivatives, including N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide. A notable investigation involved the synthesis of a series of N-(thiophen-2-yl) nicotinamide derivatives, where one compound demonstrated significant efficacy against cucumber downy mildew (Pseudoperonospora cubensis). The compound exhibited an effective concentration (EC50) of 1.96 mg/L, outperforming established fungicides such as diflumetorim and flumorph .

Table 1: Comparison of Fungicidal Efficacy

| Compound | EC50 (mg/L) |

|---|---|

| This compound | 1.96 |

| Diflumetorim | 21.44 |

| Flumorph | 7.55 |

This suggests that compounds like this compound could serve as lead compounds for developing new agricultural fungicides.

Enzyme Inhibition Properties

Another significant application of this compound is its potential as an enzyme inhibitor. Research has shown that related thiophene derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's .

In a study focusing on a derivative of pivalamide, it was found to exhibit approximately 85% inhibition against AChE and BChE, indicating its potential utility in drug development for neurodegenerative conditions .

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 85 |

| Butyrylcholinesterase | 85 |

| Urease | 73.8 |

| Alpha Amylase | 57.9 |

These findings suggest that this compound could be further explored as a multi-targeted therapeutic agent.

Drug Development Potential

The structural characteristics of this compound position it as a promising candidate for drug development. Its ability to interact with multiple biological targets makes it suitable for further optimization and testing in various therapeutic areas, including oncology and neuropharmacology.

For instance, derivatives of thiophene have been synthesized and evaluated for their activity against cancer cell lines by inhibiting pathways such as PI3K/Akt/mTOR, which are crucial in cancer progression . The ability to induce apoptosis in cancer cells while simultaneously inhibiting cholinesterases presents a dual-action profile that could be beneficial in treating both cancer and neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of specific enzymes or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide can be compared with other thiophene derivatives such as:

Thiophene-2-carboxamide: Known for its antimicrobial properties.

Thiophene-3-carboxamide: Used in the synthesis of pharmaceuticals.

Thiophene-2,3-dicarboxamide: Explored for its potential in organic electronics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

Thiophene derivatives, including this compound, are known to interact with various biological targets such as kinases and receptors. These interactions can lead to multiple therapeutic effects including:

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

- Anti-cancer : Modulation of pathways like PI3K/Akt/mTOR.

- Neuroprotective : Potential inhibition of cholinesterases, which are relevant in neurodegenerative diseases.

Pharmacological Properties

The compound's biological activity can be attributed to its structural features, which allow it to engage with specific biochemical pathways. The following table summarizes the key pharmacological properties and their corresponding research findings:

Research Findings

Recent studies have highlighted the diverse biological activities of thiophene-based compounds, including this compound:

- Anti-cancer Activity : A study evaluated substituted thiophene derivatives for their anti-tumor properties against various cancer cell lines. The most promising derivatives showed significant inhibition of cell proliferation and induced apoptosis at low concentrations, indicating their potential as effective anti-cancer agents .

- Cholinesterase Inhibition : Research on thienobenzo-thiazoles demonstrated that certain thiophene derivatives significantly inhibit BChE activity. This is particularly relevant for Alzheimer's disease treatment as BChE is implicated in cholinergic dysfunction .

- Antinociceptive Effects : In a mouse model of neuropathic pain, thiophene derivatives were shown to modulate pain pathways through the inhibition of α7 and α9α10 nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels, suggesting their utility in pain management .

Case Studies

Several case studies have illustrated the application of thiophene derivatives in therapeutic contexts:

- Case Study on Cancer Treatment : A novel series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized and tested for dual inhibition of PI3Kα/mTOR pathways. The most effective compounds exhibited IC50 values significantly lower than standard treatments, demonstrating their potential as new cancer therapies .

- Neuroprotective Applications : A study focusing on the antinociceptive properties of thiophene derivatives found that these compounds could effectively reduce pain responses in models of neuropathic pain, highlighting their therapeutic potential in managing chronic pain conditions .

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS2/c1-14(2,3)13(16)15-12(10-6-8-17-9-10)11-5-4-7-18-11/h4-9,12H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPELCYSBRRIDAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C1=CSC=C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.